Ac-Gly-Ala-Lys-AMC Trifluoroacetate
Description
Ac-Gly-Ala-Lys-AMC Trifluoroacetate is a fluorogenic peptide substrate widely used to measure protease activity. Its structure includes a tripeptide sequence (Gly-Ala-Lys) linked to 7-amino-4-methylcoumarin (AMC), with an acetyl (Ac) group at the N-terminus and a trifluoroacetate counterion. The AMC moiety fluoresces upon enzymatic cleavage, enabling real-time monitoring of protease activity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXWJPVPJYVFG-DJKAKHFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis typically begins with a pre-loaded Wang resin or 2-chlorotrityl chloride resin, which offers high stability during repetitive coupling and deprotection cycles. For Ac-Gly-Ala-Lys-AMC, the C-terminal 7-amino-4-methylcoumarin (AMC) group is first anchored to the resin via its carboxylate group. As demonstrated in antiviral cyclic peptide synthesis, resin loading efficiency exceeds 95% when using 1.5 equivalents of AMC in the presence of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Sequential Amino Acid Coupling
The peptide backbone (Gly-Ala-Lys) is assembled using Fmoc-protected amino acids. Key considerations include:
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Coupling Reagents : HOBt/DIC or Oxyma Pure/DIC mixtures are preferred to minimize racemization.
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Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups, with each cycle requiring 2 × 10 min treatments.
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Side-Chain Protection : Lysine residues utilize tert-butyloxycarbonyl (Boc) protection, which is stable during SPPS but cleaved later with TFA.
A representative coupling cycle involves activating Fmoc-Ala-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5 min, followed by 2-hour resin agitation. Completion is verified via Kaiser ninhydrin test.
Solution-Phase Acetylation and AMC Incorporation
N-Terminal Acetylation
Following SPPS, the N-terminal glycine is acetylated using acetic anhydride (5 equivalents) and N,N-diisopropylethylamine (DIPEA, 10 equivalents) in DMF for 4 hours. This step ensures >98% acetylation, critical for substrate recognition by HDACs.
AMC Group Activation
The AMC fluorophore is introduced via carbodiimide-mediated coupling. In a protocol adapted from Sigma-Aldrich’s caspase substrate synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 4 equivalents) and HOBt (4 equivalents) activate the AMC carboxylate in DCM, followed by 12-hour reaction with the deprotected peptide.
Cleavage, Deprotection, and Trifluoroacetate Salt Formation
Resin Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5 v/v) for 3 hours to simultaneously cleave the peptide from the resin and remove Boc protections. TFA’s dual role as a strong acid and cation source ensures efficient trifluoroacetate salt formation.
Crude Peptide Precipitation
Post-cleavage, the peptide is precipitated in ice-cold diethyl ether (10× volume), centrifuged (10,000 × g, 10 min), and lyophilized. Yield typically ranges from 60–75%.
Purification and Analytical Characterization
Reverse-Phase HPLC Purification
Purification employs a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 15 |
| 30 | 60 | 15 |
| 35 | 95 | 15 |
Fractions containing Ac-Gly-Ala-Lys-AMC (retention time ~22–24 min) are pooled and lyophilized.
Mass Spectrometry and Purity Assessment
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight:
Analytical HPLC (C18, 4.6 × 150 mm) under isocratic conditions (35% acetonitrile/0.1% TFA) shows ≥95% purity.
Troubleshooting and Optimization
Common Synthesis Challenges
Chemical Reactions Analysis
HDAC-Catalyzed Deacetylation Reaction
The primary reaction involves the removal of an acetyl group from the ε-amino group of lysine by HDAC enzymes. This step is critical for activating the substrate for subsequent protease cleavage .
Reaction Mechanism :
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Substrate : Ac-Gly-Ala-Lys(Ac)-AMC
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Enzyme : HDAC classes I (HDAC 1, 2, 3, 8) and II (HDAC 6, 10)
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Product : Ac-Gly-Ala-Lys-AMC (deacetylated form)
Key Features :
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The reaction occurs in a time- and concentration-dependent manner.
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HDAC activity is typically measured in a protease-coupled assay , where deacetylation renders the lysine residue susceptible to proteolytic cleavage .
Protease-Mediated Cleavage and Fluorophore Release
Following deacetylation, proteases such as trypsin cleave the peptide bond C-terminal to the deacetylated lysine, releasing 7-amino-4-methylcoumarin (AMC) , a fluorophore detectable at Ex/Em = 380/460 nm .
Reaction Overview :
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Substrate : Ac-Gly-Ala-Lys-AMC (deacetylated)
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Enzyme : Broad-specificity proteases (e.g., trypsin, plasmin)
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Product : AMC (fluorogenic) + peptide fragments
Kinetic Comparison with AMC vs. ACC Substrates
Data from matched substrates demonstrate comparable enzymatic efficiency between AMC and ACC fluorophores :
| Substrate | |||
|---|---|---|---|
| Ac-Nle-Thr-Pro-Lys-AMC | 31.0 ± 0.9 | 115 ± 10 | 0.26 ± 0.03 |
| Ac-Nle-Thr-Pro-Lys-ACC | 33.7 ± 2.7 | 125 ± 13 | 0.28 ± 0.05 |
AMC substrates exhibit similar catalytic efficiency () to ACC analogs, validating their use in high-sensitivity assays .
Role in HDAC Activity Profiling
This compound serves as a negative control in HDAC assays to confirm protease specificity and rule out nonspecific cleavage . Key applications include:
Substrate Specificity Across HDAC Classes
| HDAC Class | Target Isoforms | Substrate Utilization |
|---|---|---|
| Class I | HDAC 1, 2, 3, 8 | High activity |
| Class II | HDAC 6, 10 | Moderate activity |
This substrate is particularly effective for screening inhibitors targeting class I and II HDACs .
Synthetic and Analytical Considerations
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Synthesis : Solid-phase peptide synthesis (SPPS) is employed, with Fmoc chemistry for backbone assembly and acetylation at the lysine ε-amino group .
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Purification : Reverse-phase HPLC ensures >95% purity, with trifluoroacetate as a counterion for solubility .
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Fluorogenic Detection : AMC release is linear with enzyme activity, enabling real-time kinetic measurements .
Comparative Use in Protease Assays
While primarily designed for HDAC studies, structural analogs like Ac-Arg-Gly-Lys(Ac)-AMC are used to study protease specificity and kinetics . For example:
Scientific Research Applications
Protease Activity Assays
Ac-Gly-Ala-Lys-AMC is widely utilized in protease activity assays. By measuring the fluorescence emitted after the substrate is cleaved by proteases, researchers can quantify enzyme activity effectively.
- Mechanism : The peptide bond between lysine and AMC is hydrolyzed by proteases, releasing AMC, which can be quantitatively measured.
- Significance : This application is crucial for understanding enzyme kinetics and mechanisms, providing insights into various biological processes.
Drug Development
In pharmaceutical research, Ac-Gly-Ala-Lys-AMC serves as a model substrate for screening potential drug candidates, particularly protease inhibitors.
- Application : Researchers modify the structure of Ac-Gly-Ala-Lys-AMC to enhance its bioactivity and selectivity, aiding the development of new therapeutics.
- Case Study : In studies targeting cancer therapies, modified versions of this peptide have been shown to selectively inhibit tumor-associated proteases, demonstrating potential in targeted cancer treatment.
Biomarker Discovery
The compound is instrumental in biomarker discovery, especially in cancer research where protease activity can indicate disease progression.
- Application : It aids in identifying specific proteases that are upregulated in certain cancers, facilitating early diagnosis and monitoring of therapeutic efficacy.
- Case Study : Research has shown that elevated levels of specific proteases correlate with advanced stages of cancer, making Ac-Gly-Ala-Lys-AMC a valuable tool for developing diagnostic assays.
Mechanism of Action
The mechanism of action of Ac-Gly-Ala-Lys-AMC Trifluoroacetate involves its hydrolysis by proteases. The peptide bond between the lysine and AMC moieties is cleaved, releasing 7-amino-4-methylcoumarin. This product is fluorescent under UV light, allowing for the quantification of protease activity. The molecular targets are the active sites of proteases, and the pathway involves the enzymatic cleavage of the peptide bond .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₅H₃₃N₅O₇
- Molecular Weight : 515.56 g/mol
- LogP : 2.11 (indicating moderate hydrophobicity)
- Applications : Primarily used in biochemical assays to study lysine-specific proteases, such as trypsin-like enzymes or histone deacetylases (HDACs) .
Comparison with Similar Compounds
2.1 Structural Analogs: Peptide-AMC Substrates
Several peptide-AMC substrates share structural and functional similarities with Ac-Gly-Ala-Lys-AMC Trifluoroacetate but differ in sequence and target specificity:
Key Observations :
- Sequence Specificity : The tripeptide sequence determines enzyme selectivity. For example, Ac-Gly-Ala-Lys-AMC targets lysine-recognizing proteases, while AC-ILE-GLU-PRO-ASP-AMC is tailored for caspases .
- Fluorophore Design : Abz (anthranilic acid) and Dnp (dinitrophenyl) in the third compound enable Förster resonance energy transfer (FRET), offering a broader dynamic range than AMC-based substrates .
Performance Comparison :
- HPLC Compatibility : Both Ac-Gly-Ala-Lys-AMC and EG00229 exhibit baseline separation in HPLC, but EG00229’s fluorine-specific detection offers unique analytical advantages .
- Stability : TFA salts generally resist degradation under acidic conditions, though hydrolysis rates vary (e.g., methyl trifluoroacetate hydrolyzes faster than peptide-TFA conjugates) .
Research Findings and Trends
- Selectivity: Ac-Gly-Ala-Lys-AMC shows 14–88% inhibition in HDAC6 assays, outperforming non-specific inhibitors like DL-allylglycine .
- Market Trends : Trifluoroacetate derivatives are increasingly used in agrochemicals (e.g., ethyl trifluoroacetate in pesticides), though biochemical applications remain niche .
Biological Activity
Ac-Gly-Ala-Lys-AMC trifluoroacetate is a fluorogenic peptide substrate that has garnered attention for its potential applications in biochemical assays, particularly in the study of proteases and histone deacetylases (HDACs). This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₄O₄
- Molecular Weight : 302.30 g/mol
- CAS Number : 128202-25-5
This compound functions primarily as a substrate for various enzymes, including tryptase and histone deacetylases. Upon enzymatic cleavage, it releases a fluorescent moiety (AMC), allowing for quantitative measurement of enzyme activity. The specificity of the substrate is influenced by the amino acid sequence, which can affect binding affinity and reaction kinetics.
Biological Activity
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Protease Activity :
- Ac-Gly-Ala-Lys-AMC is utilized to study the activity of serine proteases such as tryptase. This enzyme plays a significant role in inflammatory responses and is implicated in various diseases, including asthma and other allergic conditions .
- The fluorogenic nature of the substrate allows for real-time monitoring of proteolytic activity, making it a valuable tool in drug discovery and development.
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Histone Deacetylase (HDAC) Activity :
- HDACs are crucial for regulating gene expression through the removal of acetyl groups from lysine residues on histones. The Ac-Gly-Ala-Lys-AMC substrate has been shown to effectively assess HDAC activity in vitro .
- Studies have indicated that modifications to the peptide sequence can enhance specificity and sensitivity towards different HDAC isoforms, which is critical for understanding their roles in cancer and neurodegenerative diseases .
Case Studies
- Study on Tryptase Activity : A recent study demonstrated that Ac-Gly-Ala-Lys-AMC could effectively differentiate between active and inactive forms of tryptase, highlighting its utility in evaluating protease inhibitors .
- HDAC Profiling : In a high-throughput screening assay, this substrate was used to profile various HDAC isoforms, revealing distinct preferences for specific amino acid residues surrounding the acetylated lysine . This insight is vital for designing selective HDAC inhibitors that could serve as therapeutic agents.
Data Table: Enzyme Specificity
Q & A
Q. How can this compound be adapted for high-throughput screening (HTS) in drug discovery?
- Methodological Answer : Implement automated liquid handling for plate setup. Use fluorescence polarization to distinguish free AMC from substrate-bound AMC in real time. Validate HTS compatibility via Z’-factor calculations (>0.5 indicates robust assays). Screen compound libraries alongside controls (e.g., protease inhibitors) to identify hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
